molecular formula C11H14ClFN3O11P3 B12812155 7-Deaza-3'F-5-Cl-PurineTP CAS No. 132087-47-9

7-Deaza-3'F-5-Cl-PurineTP

Cat. No.: B12812155
CAS No.: 132087-47-9
M. Wt: 511.61 g/mol
InChI Key: MFMYBMRZVQKYML-DJLDLDEBSA-N
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Description

7-Deaza-3’F-5-Cl-PurineTP is a modified nucleoside triphosphate, which is a derivative of purine. This compound is part of a broader class of modified nucleotides that have been developed to enhance the properties of nucleic acids for various applications in synthetic biology, medicinal chemistry, and molecular biology. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions confer unique chemical and biological properties to the compound, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-3’F-5-Cl-PurineTP typically involves multiple steps, starting from commercially available nucleoside precursors. The synthetic route includes the introduction of the 7-deaza modification, followed by the incorporation of the 3’-fluoro and 5-chloro substituents. The final step involves the phosphorylation of the nucleoside to obtain the triphosphate form. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of specific reagents such as phosphorylating agents .

Industrial Production Methods

Industrial production of 7-Deaza-3’F-5-Cl-PurineTP is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Deaza-3’F-5-Cl-PurineTP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 7-Deaza-3’F-5-Cl-PurineTP include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from the reactions of 7-Deaza-3’F-5-Cl-PurineTP depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution at the 5-chloro position can yield various substituted purine derivatives .

Scientific Research Applications

7-Deaza-3’F-5-Cl-PurineTP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Deaza-3’F-5-Cl-PurineTP involves its incorporation into nucleic acids by polymerases. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions can affect the stability, structure, and function of the resulting nucleic acids. These modifications can influence base pairing, replication fidelity, and resistance to nucleases, making the compound useful for various applications in molecular biology and medicine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Deaza-3’F-5-Cl-PurineTP is unique due to its combination of modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions. This combination provides distinct chemical and biological properties that are not found in other similar compounds. The specific modifications enhance the compound’s stability, resistance to enzymatic degradation, and ability to form stable base pairs with natural nucleotides .

Properties

CAS No.

132087-47-9

Molecular Formula

C11H14ClFN3O11P3

Molecular Weight

511.61 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H14ClFN3O11P3/c12-10-6-1-2-16(11(6)15-5-14-10)9-3-7(13)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI Key

MFMYBMRZVQKYML-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F

Origin of Product

United States

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